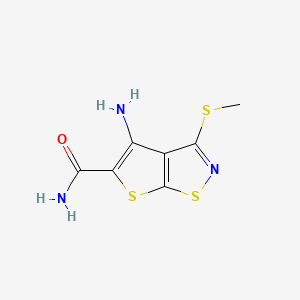
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is a heterocyclic compound that features a thieno-isothiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- typically involves the condensation of appropriate thiophene and isothiazole precursors. One common method includes the reaction of 2-aminothiophene with a suitable isothiazole derivative under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno-isothiazole derivatives depending on the reagents used.
Scientific Research Applications
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA can lead to anticancer activity by disrupting the replication process .
Comparison with Similar Compounds
Similar Compounds
Thieno(3,2-d)pyrimidine: Another heterocyclic compound with a similar thieno core but with a pyrimidine ring instead of an isothiazole.
Thieno(3,4-b)pyridine: Features a thieno ring fused with a pyridine ring, showing different chemical properties and applications.
Uniqueness
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is unique due to the presence of both sulfur and nitrogen atoms in the ring, which imparts distinct electronic properties. This makes it a valuable scaffold for the development of new molecules with specific biological activities and industrial applications .
Properties
CAS No. |
77729-69-2 |
|---|---|
Molecular Formula |
C7H7N3OS3 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS3/c1-12-6-2-3(8)4(5(9)11)13-7(2)14-10-6/h8H2,1H3,(H2,9,11) |
InChI Key |
DETXZJLZAHCRNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC2=C1C(=C(S2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


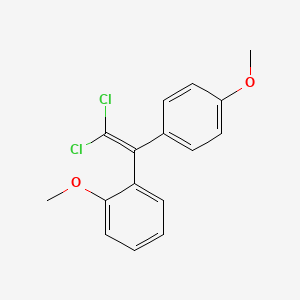


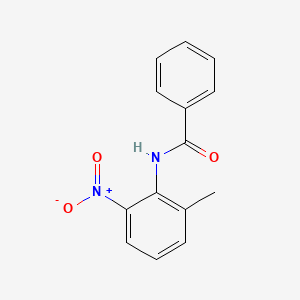

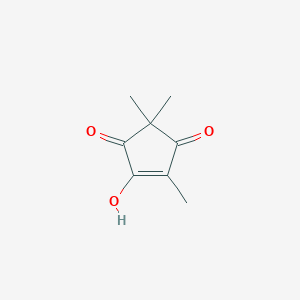
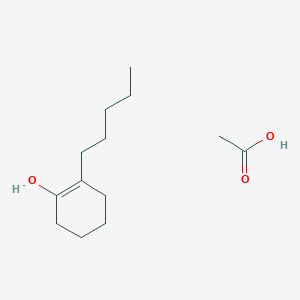
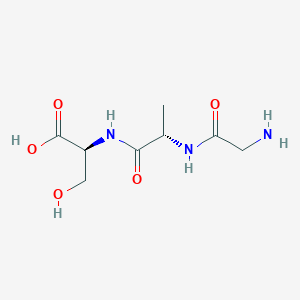

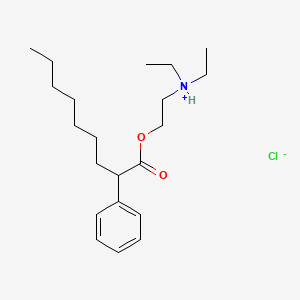
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
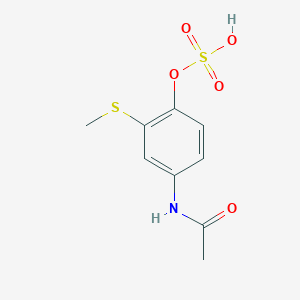
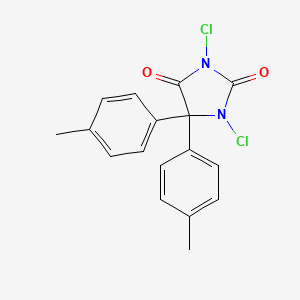
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
